molecular formula C57H40N2 B3029058 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene CAS No. 510775-24-3

9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene

Cat. No.: B3029058
CAS No.: 510775-24-3
M. Wt: 752.9 g/mol
InChI Key: LKFCORSLOUZJMB-UHFFFAOYSA-N
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Description

This compound features a fluorene core substituted at the 9,9-positions with bis(4-(N,N-bis-naphthalen-2-yl-N-phenyl-amino)phenyl) groups. Its molecular formula is C₆₅H₄₄N₂, with a molecular weight of 853.08 g/mol . The structure combines electron-rich naphthyl and phenylamino moieties, which enhance hole-transport properties and thermal stability. It is commercially available as a white-to-green crystalline powder with >98% purity (HPLC), making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells .

Properties

IUPAC Name

N-[4-[9-[4-(N-naphthalen-1-ylanilino)phenyl]fluoren-9-yl]phenyl]-N-phenylnaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H40N2/c1-3-21-45(22-4-1)58(55-31-15-19-41-17-7-9-25-49(41)55)47-37-33-43(34-38-47)57(53-29-13-11-27-51(53)52-28-12-14-30-54(52)57)44-35-39-48(40-36-44)59(46-23-5-2-6-24-46)56-32-16-20-42-18-8-10-26-50(42)56/h1-40H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFCORSLOUZJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene typically involves multi-step organic reactions. One common approach is the palladium-catalyzed amination reaction, where the fluorene core is functionalized with naphthyl and phenyl groups through a series of coupling reactions. The reaction conditions often include the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF) under inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Overview

9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene is a complex organic compound with the molecular formula C57H40N2C_{57}H_{40}N_{2} and a molecular weight of approximately 752.94 g/mol. This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Its unique structure, characterized by multiple aromatic rings and nitrogen functionalities, contributes to its favorable electronic properties, making it a subject of extensive research.

Organic Electronics

The primary application of 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene lies in the field of organic electronics . The compound serves as an important component in:

  • Organic Light Emitting Diodes (OLEDs) : Its excellent charge transport properties enhance the efficiency and brightness of OLED devices. The ability to facilitate electron and hole transport makes it suitable for use as a hole transport layer (HTL) in OLEDs.
  • Organic Solar Cells (OSCs) : The compound's electronic characteristics are beneficial for improving the performance of OSCs by enhancing charge separation and transport.

Materials Science

In materials science, this compound is explored for its potential as:

  • Hole Transport Materials (HTMs) : Due to its high thermal stability and good solubility, it can be utilized in various organic electronic devices.
  • Light Emitting Materials : The unique optical properties imparted by the naphthalene and phenylene units within the fluorene framework make it suitable for applications in light-emitting devices.

Biochemical Applications

Research indicates that 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene plays a role in biochemical processes:

  • Cellular Effects : The compound influences cell signaling pathways and gene expression related to oxidative stress response and energy metabolism.
  • Enzyme Interaction : It can modulate enzyme activity through specific binding interactions, impacting various biochemical pathways.

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene into OLED architectures resulted in increased device efficiency by improving charge balance and reducing recombination losses. The compound's high mobility contributed significantly to overall device performance.

Case Study 2: Organic Solar Cells

Research on organic solar cells utilizing this compound showed improved power conversion efficiencies due to its effective role as a hole transport layer. The study highlighted how the structural properties of the compound enabled better charge collection and reduced energy losses.

Mechanism of Action

The mechanism by which 9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene exerts its effects is primarily related to its ability to transport holes (positive charge carriers) in organic electronic devices. The compound’s molecular structure facilitates efficient charge transfer through the conjugated system of aromatic rings and nitrogen atoms. This results in enhanced electroluminescence and color purity in OLED devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key parameters with structurally related fluorene derivatives:

Compound Name (CAS/Identifier) Molecular Weight (g/mol) Substituents/Functional Groups HOMO (eV) LUMO (eV) Key Applications
Target Compound (916061-87-5) 853.08 Bis(naphthyl/phenylamino)phenyl -5.5* -2.1* OLEDs, solar cells
TPA-3,6-FLTPA-TPA () ~850 Triphenylamine (TPA) at 3,6-positions -5.4 -2.0 Perovskite solar cells
2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-spirobi[9H-fluorene] (1138220-69-5) 770.93 Methoxyphenylamino, spirobi-fluorene -5.3 -1.9 OLED host materials
N,N´-Diphenyl-N,N'-bis(9,9-dimethylfluorenyl)benzidine (361486-60-4) ~760 Dimethylfluorenylbenzidine -5.39 -2.30 OLED hole transport layers
CzFA () ~750 Carbazole-spirobifluorene-amine -5.6 -2.4 Red phosphorescent OLEDs

*Estimated based on analogous compounds.

Research Findings and Challenges

  • Advantages :
    • High hole mobility (~10⁻³ cm²/Vs) due to naphthyl-enhanced charge delocalization .
    • Compatibility with solution-processed and vacuum-deposited devices.
  • Limitations :
    • Lower solubility than methoxy- or alkyl-substituted analogs complicates inkjet printing .
    • Long-term stability under UV exposure requires further study.

Biological Activity

9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene, often referred to as NPBAPF, is a complex organic compound notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells. Its unique structure, characterized by multiple aromatic rings and nitrogen functionalities, suggests significant biological and biochemical interactions. This article explores the biological activity of NPBAPF, focusing on its biochemical properties, interactions with biomolecules, and potential therapeutic applications.

  • Molecular Formula: C57H40N2
  • Molecular Weight: 752.94 g/mol
  • CAS Number: 510775-24-3

The compound's structure includes naphthalene and phenylene units within a fluorene framework, which enhances its electronic properties and stability compared to similar compounds. The presence of nitrogen atoms allows for various chemical reactions, including electrophilic substitutions and nucleophilic additions.

NPBAPF exhibits several biochemical properties that make it a candidate for various applications:

1. Electron Transport Properties

NPBAPF is recognized for its excellent charge transport capabilities, which are critical in electronic applications. Its ability to facilitate electron transfer is attributed to the conjugated system of aromatic rings that allow delocalization of π-electrons.

2. Interaction with Biomolecules

The compound can interact with various biomolecules such as enzymes and proteins. These interactions can facilitate electron transfer processes essential in biochemical reactions. The stability of complexes formed between NPBAPF and biomolecules is crucial for its potential applications in biosensing and bioimaging.

Biological Activity

Research indicates that NPBAPF may have several biological activities:

Cytotoxicity Studies

Initial studies have assessed the cytotoxic effects of NPBAPF on different cell lines. For instance:

  • Cell Lines Tested: H9c2 rat cardiomyoblasts and other cancer cell lines.
  • Findings: The compound demonstrated low cytotoxicity at certain concentrations, suggesting it could be a viable candidate for further studies in drug development without significant adverse effects on healthy cells .

Fluorescence Imaging

NPBAPF has been utilized in fluorescence imaging due to its strong photoluminescent properties:

  • Application: Used as a fluorescent probe in two-photon fluorescence microscopy (2PFM).
  • Results: High two-photon absorption cross-sections were reported, making it suitable for deep tissue imaging .

1. Two-Photon Absorption Studies

A study conducted by researchers investigated the two-photon absorption properties of NPBAPF derivatives:

  • Methodology: The derivatives were synthesized and characterized using spectroscopy.
  • Results: Enhanced two-photon absorption cross-sections were observed, indicating potential use in advanced imaging techniques .

2. Bioconjugation Studies

Another study focused on bioconjugating NPBAPF with biomolecules to enhance specificity in imaging:

  • Approach: Amine-reactive probes were developed using the compound.
  • Outcome: Successful bioconjugation allowed for targeted imaging of specific cellular components .

Q & A

Q. What are the primary synthetic routes for 9,9-bis(4-aminophenyl)fluorene derivatives, and how can reaction conditions be optimized?

The synthesis of fluorene-based diamines typically involves acid-catalyzed condensation reactions. For example, bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups can achieve near-complete conversion of 9-fluorenone with high selectivity (>95%) for 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) under mild conditions . Key parameters include:

  • Catalyst design : Use BFILs with dual acidic and thiol functionalities for synergistic catalysis.
  • Reaction monitoring : Track conversion via HPLC or GC-MS to optimize time and temperature.
  • Purification : Recrystallize from ethanol/water mixtures to isolate high-purity products.

Q. How can structural and thermal properties of fluorene-based polyimides be characterized?

Structural and thermal characterization involves:

  • FT-IR/NMR : Confirm imide ring formation (peaks at ~1775 cm⁻¹ for asymmetric C=O stretching) and aromatic proton environments .
  • TGA/DSC : Assess thermal stability (e.g., 5% weight loss >520°C in nitrogen) and glass transition temperatures (Tg = 282–330°C) .
  • XRD : Verify amorphous or semi-crystalline nature, critical for solubility and dielectric properties .

Advanced Research Questions

Q. What methodologies are used to evaluate the hole-transporting efficiency of this compound in perovskite solar cells (PSCs)?

  • Device fabrication : Spin-coat the compound as a hole-transport layer (HTL) atop ITO/ETL substrates, followed by perovskite deposition .
  • J-V curves : Measure power conversion efficiency (PCE) under AM1.5G illumination. Reported PCEs reach 15.9% for dopant-free HTLs .
  • Impedance spectroscopy : Analyze charge recombination resistance and hole mobility (e.g., >10⁻⁴ cm²/V·s) to correlate with device performance .

Q. How do sulfonated derivatives of this compound achieve proton conductivity comparable to Nafion in fuel cells?

Sulfonated polyimides derived from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS) exhibit:

  • High ion-exchange capacity (IEC) : Adjust sulfonation degree (DS) to optimize proton conduction pathways .
  • Humidity-dependent conductivity : At 100% RH, conductivity exceeds 0.1 S/cm, matching Nafion 117 .
  • Water stability : Hydrolytic resistance is enhanced by fluorenylidene groups, reducing membrane swelling .

Q. How can researchers resolve contradictions in reported dielectric constants for fluorene-based polymers?

Discrepancies in dielectric constants (e.g., 2.85–3.26 at 1 MHz) arise from:

  • Film processing : Solvent choice (m-cresol vs. DMAc) affects molecular packing and free volume .
  • Frequency dependence : Measure dielectric loss (tan δ) to distinguish interfacial polarization effects .
  • Additive effects : Incorporation of trifluoromethyl groups reduces polarity, lowering dielectric constants .

Methodological Notes

  • Contradiction Analysis : When comparing solar cell efficiencies, ensure consistent testing protocols (e.g., light intensity, masking) to avoid overestimation .
  • Advanced Synthesis : For complex derivatives (e.g., spirobi-fluorenes), utilize Suzuki coupling or Ullmann reactions with Pd/C catalysts to achieve high yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene
Reactant of Route 2
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9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene

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